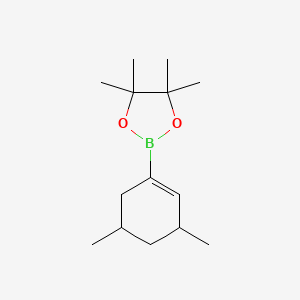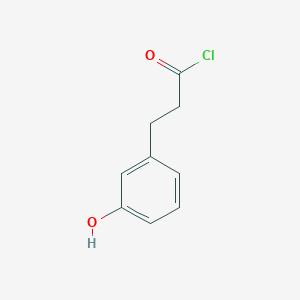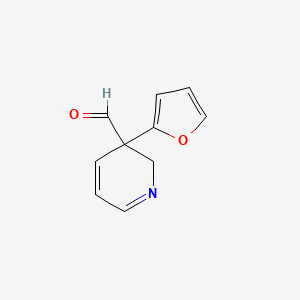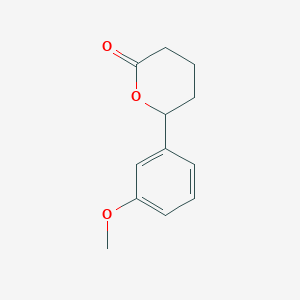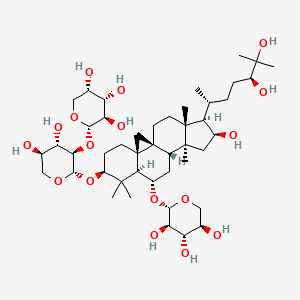
gamma-Aminobutyric Acid Tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Aminobutyric Acid Tartrate is a compound derived from gamma-Aminobutyric Acid, a non-protein amino acid that serves as a crucial inhibitory neurotransmitter in the central nervous system of mammals . Gamma-Aminobutyric Acid is widely distributed in nature, occurring in animals, plants, and microorganisms . It plays a significant role in regulating various physiological functions, including reducing neuronal excitability throughout the nervous system .
Vorbereitungsmethoden
Gamma-Aminobutyric Acid can be synthesized through several methods, including chemical synthesis, plant enrichment, enzymatic methods, and microbial production . One common method involves the decarboxylation of L-glutamic acid using the enzyme glutamate decarboxylase . This reaction typically requires optimal conditions such as a temperature of 37°C and a pH of 4.6 . Industrial production often utilizes genetically engineered strains of Escherichia coli with high activity of glutamate decarboxylase, which can significantly increase the yield of Gamma-Aminobutyric Acid .
Analyse Chemischer Reaktionen
Gamma-Aminobutyric Acid undergoes various chemical reactions, including decarboxylation, oxidation, and substitution . The decarboxylation of L-glutamic acid to produce Gamma-Aminobutyric Acid is catalyzed by glutamate decarboxylase . Common reagents used in these reactions include pyridoxal phosphate, which acts as a coenzyme for the decarboxylase enzyme . The major product formed from these reactions is Gamma-Aminobutyric Acid itself .
Wissenschaftliche Forschungsanwendungen
Gamma-Aminobutyric Acid Tartrate has numerous scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role as an inhibitory neurotransmitter and its effects on neuronal activity . In medicine, Gamma-Aminobutyric Acid is explored for its potential therapeutic benefits in treating conditions such as anxiety, epilepsy, and hypertension . Additionally, it has applications in the food industry as a dietary supplement due to its calming effects .
Wirkmechanismus
Gamma-Aminobutyric Acid exerts its effects by binding to post-synaptic Gamma-Aminobutyric Acid receptors, specifically Gamma-Aminobutyric Acid type A and type B receptors . These receptors modulate ion channels, leading to the hyperpolarization of the cell membrane and preventing the transmission of action potentials . This inhibitory action helps regulate neuronal excitability and maintain the balance of neurotransmission in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Gamma-Aminobutyric Acid is unique among amino acids due to its role as an inhibitory neurotransmitter . Similar compounds include other amino acids such as glutamic acid, which serves as a precursor for Gamma-Aminobutyric Acid synthesis . Another related compound is taurine, which also has inhibitory effects on the nervous system but through different mechanisms . Gamma-Aminobutyric Acid’s distinct function as a neurotransmitter and its widespread occurrence in nature highlight its uniqueness compared to other amino acids .
Eigenschaften
Molekularformel |
C8H15NO8 |
|---|---|
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
4-aminobutanoic acid;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H9NO2.C4H6O6/c5-3-1-2-4(6)7;5-1(3(7)8)2(6)4(9)10/h1-3,5H2,(H,6,7);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
YDZKWBZDIVKALM-LREBCSMRSA-N |
Isomerische SMILES |
C(CC(=O)O)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C(CC(=O)O)CN.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


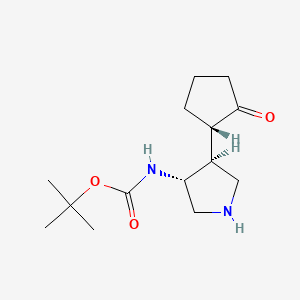
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

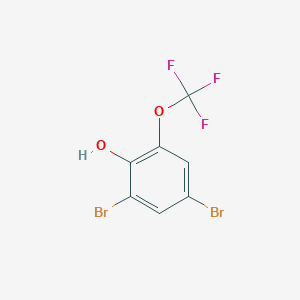
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
